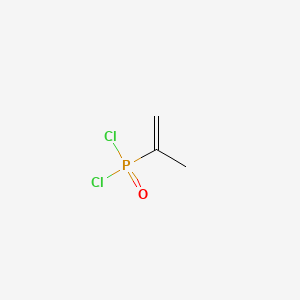![molecular formula C26H14 B1619323 Dibenzo[b,ghi]perylene CAS No. 5869-30-7](/img/structure/B1619323.png)
Dibenzo[b,ghi]perylene
Overview
Description
Dibenzo[b,ghi]perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₂. It is composed of six fused benzene rings, forming a large, planar aromatic system. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields. This compound is naturally found in crude oil and coal tar and is a product of incomplete combustion processes, such as those occurring in tobacco smoke, automobile exhausts, and industrial emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[b,ghi]perylene can be synthesized through several methods, including the Diels-Alder cycloaddition reaction. This method involves the reaction of perylene with dienophiles in the bay region, leading to the formation of this compound derivatives . Another approach involves the oxidative coupling of 2,7-dihydroxynaphthalene, followed by a condensation reaction to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar and crude oil, where it naturally occurs. The compound is then purified using various chromatographic techniques to obtain a high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,ghi]perylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups into the aromatic system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated compounds, and various substituted this compound derivatives .
Scientific Research Applications
Dibenzo[b,ghi]perylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential mutagenic and carcinogenic effects, given its presence in environmental pollutants.
Medicine: Studies are investigating its role in the development of certain cancers due to its interaction with DNA.
Industry: this compound is used in the production of dyes, pigments, and organic semiconductors for electronic devices
Mechanism of Action
The mechanism by which dibenzo[b,ghi]perylene exerts its effects involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. This interaction is facilitated by metabolic activation, where enzymes such as cytochrome P450 oxidize this compound to reactive intermediates that can bind to DNA .
Comparison with Similar Compounds
- Benzo[a]pyrene
- Benzo[e]pyrene
- Benzo[j]fluoranthene
- Indeno[1,2,3-cd]pyrene
Comparison: Dibenzo[b,ghi]perylene shares structural similarities with other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene and benzo[e]pyrene. its unique arrangement of benzene rings and electronic properties distinguish it from these compounds. Unlike benzo[a]pyrene, which is a well-known potent carcinogen, this compound’s carcinogenic potential is still under investigation .
Properties
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.017,26.018,23]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17(26),18,20,22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-6-19-18(4-1)14-22-20-7-3-5-15-8-9-16-10-11-17-12-13-21(19)26(22)25(17)24(16)23(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJOTZHJJLMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207387 | |
| Record name | Dibenzo(b,ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-30-7 | |
| Record name | Dibenzo(b,ghi)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005869307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















